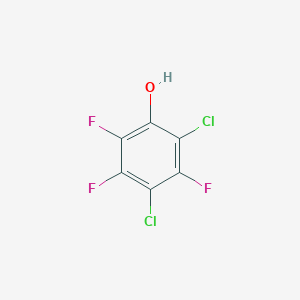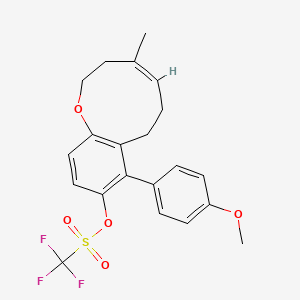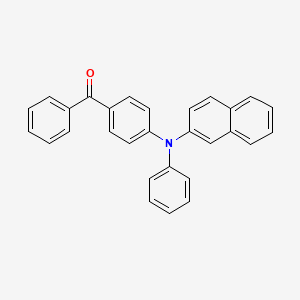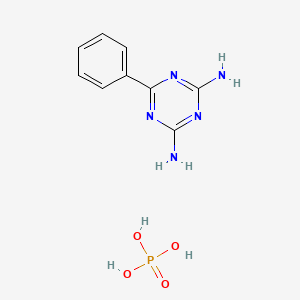
6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid is an organic compound with the molecular formula C9H9N5. It is also known by other names such as Benzoguanamine and Benzoguanimine . This compound is characterized by a triazine ring substituted with phenyl and amino groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by amino groups from aniline . The reaction is usually carried out in a solvent such as dioxane or dichloroethane, and the temperature is maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of 6-Phenyl-1,3,5-triazine-2,4-diamine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted triazines .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 6-Phenyl-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with different substituents.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group instead of a phenyl group.
Uniqueness
6-Phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
89038-22-2 |
|---|---|
Molekularformel |
C9H12N5O4P |
Molekulargewicht |
285.20 g/mol |
IUPAC-Name |
6-phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid |
InChI |
InChI=1S/C9H9N5.H3O4P/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,10,11,12,13,14);(H3,1,2,3,4) |
InChI-Schlüssel |
UONFOKBPFMTARG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)


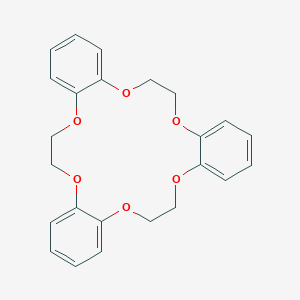
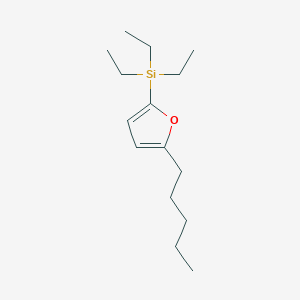
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
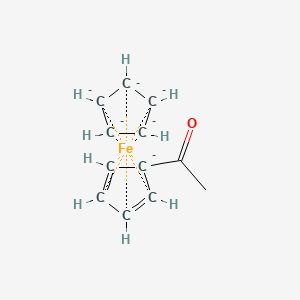
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
